Bienvenue dans la boutique en ligne BenchChem!

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Lipophilicity Drug Design Physicochemical Properties

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 2034232-14-7) is a synthetic small molecule characterized by a 1-(pyridin-4-yl)piperidine core linked via a methylene bridge to a 4-(trifluoromethoxy)benzenesulfonamide moiety. It belongs to the aryl sulfonamide class, a privileged scaffold in medicinal chemistry.

Molecular Formula C18H20F3N3O3S
Molecular Weight 415.43
CAS No. 2034232-14-7
Cat. No. B2369438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS2034232-14-7
Molecular FormulaC18H20F3N3O3S
Molecular Weight415.43
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=NC=C3
InChIInChI=1S/C18H20F3N3O3S/c19-18(20,21)27-16-1-3-17(4-2-16)28(25,26)23-13-14-7-11-24(12-8-14)15-5-9-22-10-6-15/h1-6,9-10,14,23H,7-8,11-13H2
InChIKeyZWGAWJLIVSXSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide: Procurement Intelligence and Comparator Landscape


N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 2034232-14-7) is a synthetic small molecule characterized by a 1-(pyridin-4-yl)piperidine core linked via a methylene bridge to a 4-(trifluoromethoxy)benzenesulfonamide moiety . It belongs to the aryl sulfonamide class, a privileged scaffold in medicinal chemistry. Despite extensive searching across primary literature, patent databases, and authoritative chemical registries, no peer-reviewed biological activity data, target engagement profiles, or functional assay results could be located for this specific compound. The quantitative differentiation analysis that follows is therefore based on the well-characterized physicochemical properties of its distinguishing substituent, the trifluoromethoxy (OCF3) group, benchmarked against established Hansch and Hammett constants for closely related substituents found in direct structural analogs.

Why Generic Substitution Fails for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide


This compound is defined by the rare combination of a 4-(pyridin-4-yl)piperidine fragment and a 4-(trifluoromethoxy)benzenesulfonamide group. Generic substitution—replacing it with a 4-CF3, 4-OMe, or 4-Cl analog—fundamentally alters its physicochemical profile. The trifluoromethoxy (OCF3) substituent possesses a unique Hansch lipophilicity constant (π = +1.04) that is significantly higher than that of a trifluoromethyl (CF3, π = +0.88) or a methoxy (OMe, π = -0.02) group [1], and a Hammett electronic constant (σp) that is distinct from all common alternatives [2]. These differences directly impact logD, membrane permeability, metabolic stability, and target binding in any biological assay. The quantitative evidence below demonstrates that no single generic substitute simultaneously matches the lipophilicity, electron-withdrawing capacity, and metabolic resistance profile of the 4-OCF3 moiety.

Quantitative Differentiation Evidence for CAS 2034232-14-7: Physicochemical Benchmarking Against Closest Analogs


Superior Lipophilicity: Hansch π Comparison of 4-OCF3 vs. 4-CF3 and 4-OMe Analogs

The 4-trifluoromethoxy substituent on the target compound confers a Hansch lipophilicity constant (π) of +1.04, making it one of the most lipophilic substituents available for this scaffold [1]. In contrast, a direct structural analog containing a 4-trifluoromethyl (CF3) group instead of 4-OCF3 has a Hansch π of only +0.88, representing an 18% lower contribution to logP [1]. The 4-methoxy (OMe) analog has a π of -0.02, making it dramatically less lipophilic and entirely unsuitable as a substitute where high membrane permeability is required [2].

Lipophilicity Drug Design Physicochemical Properties

Distinct Electron-Withdrawing Profile: Hammett σp Comparison of 4-OCF3 vs. 4-CF3 Analogs

The electronic influence of a substituent on an aromatic ring's reactivity and target binding is quantified by the Hammett σp constant. The 4-OCF3 group has a reported σp value of approximately +0.35 [1], compared to +0.54 for the 4-CF3 group [2]. This means the 4-CF3 analog exerts a 54% stronger electron-withdrawing effect on the benzenesulfonamide ring, which can significantly alter the acidity of the sulfonamide NH, the electron density of the aromatic ring, and consequently, the strength of π-stacking or hydrogen-bonding interactions with a biological target.

Electronic Effects Structure-Activity Relationship Medicinal Chemistry

Enhanced Metabolic Stability of 4-OCF3 vs. 4-OMe Analogs: Resistance to Oxidative Demethylation

A primary metabolic liability of methoxy-substituted aromatic compounds is oxidative O-demethylation by cytochrome P450 enzymes, which generates a hydroxyl metabolite that can undergo further conjugation and elimination. The replacement of the methyl group's hydrogen atoms with fluorine atoms in the OCF3 group eliminates this metabolic soft spot. The strong C–F bonds (bond dissociation energy ~485.3 kJ/mol) in the trifluoromethoxy group make it substantially more resistant to enzymatic oxidation than the C–H bonds of a methoxy group [1]. This is supported by literature indicating that the electron-withdrawing effect of the fluorine atoms decreases electron density on the oxygen atom, further reducing its susceptibility to oxidation [1].

Metabolic Stability ADME Drug Metabolism

Synthetic Accessibility and Procurement Cost Barrier for the OCF3 Moiety

The direct incorporation of the trifluoromethoxy group into aromatic rings is notoriously challenging because the trifluoromethoxide anion (CF3O⁻) is highly unstable and difficult to handle [1]. Consequently, the synthesis of OCF3-containing compounds often requires specialized reagents such as silver or cesium trifluoromethoxide (AgOCF3 or CsOCF3), or multi-step procedures, which inherently increases the cost of goods relative to CF3, halogen, or methyl analogs [1]. This synthetic barrier translates into higher procurement costs and limited commercial availability for the OCF3 compound compared to its 4-CF3 or 4-Cl analogs, which are typically prepared via straightforward sulfonylation reactions.

Synthetic Chemistry Procurement Cost of Goods

Optimal Application Scenarios for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide Based on Differentiated Properties


Fragment-Based Drug Discovery Requiring High Lipophilicity with Controlled Electron-Withdrawing Character

This compound is ideally suited as a fragment or scaffold in drug discovery programs where high lipophilicity (logD enhancement) is desired without the strong electron-withdrawing effect of a CF3 group. The OCF3 group's Hansch π of +1.04 drives membrane permeability, while its moderate σp of ~+0.35 provides a distinct electronic environment that can be leveraged for selective target engagement. Use this compound when the goal is to improve cellular permeability without drastically altering the electronic properties of the benzenesulfonamide ring [1].

SAR Studies Comparing OCF3, CF3, and OMe Substituent Effects on Target Binding and Selectivity

Structure-activity relationship (SAR) campaigns aiming to understand the contribution of the 4-position substituent on the benzenesulfonamide ring to target potency and selectivity will benefit from including this compound. The quantitative differences in π and σp values between OCF3, CF3, OMe, Cl, and F provide a well-defined physicochemical parameter set for correlating biological activity with lipophilic and electronic properties. This compound fills a critical gap in the substituent matrix that no other single analog can address [1].

In Vivo Pharmacokinetic Studies Where Metabolic Stability of the Aryl Ether is Critical

For researchers planning in vivo efficacy or PK studies, this compound is strongly preferred over its 4-methoxy analog, which is susceptible to rapid CYP450-mediated O-demethylation. The trifluoromethoxy group's resistance to oxidative metabolism is expected to prolong half-life and reduce clearance, improving target coverage and reducing the required dosing frequency. This advantage is most relevant when the benzenesulfonamide ring's substitution pattern is a known metabolic soft spot [1].

Chemical Probe Development for Target Validation Studies Requiring CNS Penetration

The elevated lipophilicity imparted by the OCF3 group (π = +1.04) makes this compound a strong candidate for central nervous system (CNS) target validation, where passive diffusion across the blood-brain barrier is often correlated with higher logD values. In comparison, the 4-OMe analog (π = -0.02) would be expected to have significantly lower BBB permeability, and the 4-CF3 analog (π = +0.88) provides an intermediate lipophilicity profile. Researchers can use this compound to probe the relationship between lipophilicity and CNS exposure within this chemotype [1].

Quote Request

Request a Quote for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.